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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B1669616

A comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of
Crinecerfont (NBI-74788), a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor
antagonist for the treatment of congenital adrenal hyperplasia (CAH).

Introduction

Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders
characterized by impaired cortisol synthesis, which leads to a compensatory increase in
adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This chronic
overstimulation of the adrenal cortex results in adrenal hyperplasia and excessive production of
adrenal androgens. The mainstay of CAH treatment for decades has been lifelong
glucocorticoid replacement therapy. However, the supraphysiologic doses often required to
suppress adrenal androgen production can lead to significant long-term side effects, including
metabolic complications, reduced bone density, and growth impairment.[2]

Crinecerfont (formerly known as NBI-74788 and SSR-125543) is a novel, orally active, non-
peptide small molecule that acts as a selective antagonist of the corticotropin-releasing factor
type 1 (CRF1) receptor.[3][4] By blocking the action of CRF on the pituitary, Crinecerfont
reduces ACTH secretion, thereby decreasing the overproduction of adrenal androgens.[5] This
targeted mechanism of action offers the potential to control androgen excess while allowing for
a reduction in the daily glucocorticoid dose to more physiologic levels, thus mitigating the
adverse effects of chronic high-dose steroid therapy.[2] Recently approved by the FDA under
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the brand name Crenessity™, Crinecerfont represents a significant advancement in the
management of classic CAH.[6]

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical
and clinical evaluation of Crinecerfont for research purposes. It is intended for researchers,
scientists, and drug development professionals working in the fields of endocrinology, medicinal
chemistry, and pharmacology.

Chemical Properties and Synthesis

Crinecerfont is chemically described as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-
cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine.[ 7][8]

Table 1: Chemical and Physical Properties of Crinecerfont

Property Value

4-(2-chloro-4-methoxy-5-methylphenyl)-N-
[(1S)-2-cyclopropyl-1-(3-fluoro-4-

IUPAC Name
methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-
thiazol-2-amine[7][8]
Chemical Formula C27H28CIFN20S][6][9]
Molecular Weight 483.04 g/mol [3][6]
CAS Number 752253-39-7[3][5]
Appearance (Not specified in provided results)
Solubility (Not specified in provided results)
Stock solutions can be stored at -20°C for one
Storage

month or -80°C for up to six months.[10]

Synthesis of Crinecerfont

The synthesis of Crinecerfont involves the construction of a substituted 2-aminothiazole core,
followed by functionalization. While a detailed, step-by-step protocol for research purposes is
not publicly available in a single document, a plausible synthetic route can be constructed
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based on general methods for the synthesis of 2-aminothiazole derivatives and information
from patents. The Hantzsch thiazole synthesis is a classical and widely used method for
creating the thiazole ring.[11]

A general, conceptual workflow for the synthesis is outlined below. This is a representative
scheme and may not reflect the exact process used in industrial manufacturing.

Starting Materials Core Synthesis (Hantzsch Reaction) Functionalization Final Product

Substituted L lon { a-Haloketone Formation }—»’ [ ‘—»{ core }»H»’“ )/ it oot }—»’ N ‘ Purification Lf ¢\ cceriont
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Caption: Conceptual workflow for the synthesis of Crinecerfont.

Mechanism of Action and Signaling Pathway

Crinecerfont is a selective antagonist of the CRF1 receptor. In CAH, the deficiency in cortisol
production leads to a lack of negative feedback on the hypothalamus and pituitary, resulting in
excessive secretion of corticotropin-releasing factor (CRF) and subsequently ACTH.[1] ACTH
stimulates the adrenal glands to produce androgens. Crinecerfont competitively binds to CRF1
receptors on the anterior pituitary corticotropes, blocking the action of endogenous CRF.[5] This
antagonism directly reduces the synthesis and release of ACTH, leading to a decrease in
adrenal androgen production.[12]
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Caption: Mechanism of action of Crinecerfont in the HPA axis.
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Experimental Protocols
In Vitro Assays

1. CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of Crinecerfont to the CRF1 receptor.

o Objective: To determine the inhibitory constant (Ki) of Crinecerfont for the CRF1 receptor.
o Materials:

o Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g.,
CHO-K1 or HEK293 cells).[13][14]

o Radioligand: [3H]-Urocortin or [*23]]-Tyr°-sauvagine.[14][15]

o Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.qg.,
unlabeled CRF).

o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4).[16]
o Crinecerfont at various concentrations.
o 96-well plates.
o Scintillation counter or gamma counter.
e Protocol:

o In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer
(for total binding), non-specific binding control, or varying concentrations of Crinecerfont.

o Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach
equilibrium (e.g., 60-90 minutes).[16]

o Terminate the binding reaction by rapid filtration through a glass fiber filter plate to
separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer.

[e]

(¢]

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

[¢]

Calculate the specific binding at each concentration of Crinecerfont and determine the I1Cso
value (the concentration of Crinecerfont that inhibits 50% of specific radioligand binding).

[¢]

Calculate the Ki value using the Cheng-Prusoff equation.
2. CRF1 Receptor Functional Assay (CAMP Accumulation)

This assay measures the ability of Crinecerfont to antagonize CRF-induced cyclic adenosine
monophosphate (CAMP) production, a downstream signaling event of CRF1 receptor
activation.[17][18]

o Objective: To determine the functional potency (ICso) of Crinecerfont in inhibiting CRF1
receptor signaling.

o Materials:

o Whole cells stably expressing the human CRFL1 receptor (e.g., CHO-K1 or HEK293 cells).
[17][19]

o CRF receptor agonist (e.g., ovine CRF).[18]
o Crinecerfont at various concentrations.
o Cell culture medium and stimulation buffer.
o CAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based).[17][19]
e Protocol:
o Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere.

o Pre-incubate the cells with varying concentrations of Crinecerfont for a specified time.
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o Stimulate the cells with a fixed concentration of a CRF agonist (e.g., ECso concentration of
ovine CRF) for a defined period (e.g., 30 minutes at 37°C).[17]

o Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels
using the chosen detection method.

o Generate a dose-response curve and calculate the I1Cso value for Crinecerfont's inhibition
of agonist-stimulated cAMP production.

In Vivo Animal Models

Humanized mouse models of CAH have been developed and are valuable tools for preclinical
evaluation of novel therapies like Crinecerfont.[4][7] These models often involve replacing the
murine Cyp2lal gene with the human CYP21A2 gene carrying a disease-causing mutation.
[20]

Efficacy Study in a CAH Mouse Model

o Objective: To evaluate the efficacy of Crinecerfont in reducing adrenal androgens and
allowing for glucocorticoid dose reduction in a CAH mouse model.

e Animal Model: Humanized CAH mouse model (e.g., carrying a CYP21A2 mutation).[4]
o Experimental Groups:

o Vehicle control + standard glucocorticoid dose.

o Crinecerfont + standard glucocorticoid dose.

o Crinecerfont + reduced glucocorticoid dose.
e Protocol:

o Acclimate the CAH mice to the housing conditions.

o Administer Crinecerfont or vehicle orally at the specified doses and frequency.
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o Administer glucocorticoids (e.g., hydrocortisone) via an appropriate route (e.g., in drinking
water or subcutaneous pellets).

o Monitor animal health, body weight, and food/water intake daily.

o Collect blood samples at baseline and at various time points throughout the study for
hormone analysis.

o At the end of the study, euthanize the animals and collect adrenal glands for weight and
histological analysis.

o Measure plasma concentrations of ACTH, 17-hydroxyprogesterone (17-OHP), and
androstenedione using methods like LC-MS/MS.

o Analyze the data to compare hormone levels and adrenal gland morphology between the
different treatment groups.

Clinical Trial Protocol (lllustrative)

The clinical development of Crinecerfont involved Phase Il and Phase 1l trials in both adult and
pediatric populations with classic CAH.[2][21] The following is a generalized protocol based on
the design of these studies.
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Caption: Generalized workflow of a Phase lll clinical trial for Crinecerfont.
Measurement of Adrenal Hormones in Clinical Trials
» Objective: To assess the effect of Crinecerfont on key adrenal hormones.
e Hormones Measured: ACTH, 17-OHP, androstenedione, and testosterone.[22]
o Methodology:

o Sample Collection: Blood samples are typically collected in the morning before the daily
glucocorticoid dose.[23] For more detailed pharmacokinetic and pharmacodynamic
assessments, 24-hour serial sampling may be performed.[22]
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o Assay Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the
gold standard for accurate measurement of steroid hormones.[24] Immunoassays are also
used, particularly for screening.

o ACTH Measurement: Due to its instability, blood for ACTH measurement should be
collected in pre-chilled EDTA tubes, immediately placed on ice, and centrifuged in a
refrigerated centrifuge. The plasma should be frozen promptly.

o ACTH Stimulation Test: A cosyntropin (synthetic ACTH) stimulation test can be used to
assess adrenal reserve. Baseline blood samples are drawn, followed by administration of
cosyntropin (e.g., 250 pg IV or IM). Blood samples are then collected at 30 and 60 minutes
to measure cortisol and 17-OHP levels.[25]

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of
Crinecerfont.

Table 2: Preclinical Pharmacological Data

Parameter Value Reference

CRF1 Receptor Binding Affinity

_ 8.73-9.08 [26]
(pKi)

CRF-induced cAMP Synthesis

o 3.0+0.4nM [26]
Inhibition (ICso)

Table 3: Clinical Efficacy Data (Phase Il CAHtalyst Studies)
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Endpoint Adult Study Pediatric Study Reference

Primary Endpoint

Change in -299 ng/dL -197 ng/dL

Androstenedione at (Crinecerfont) vs. (Crinecerfont) vs. +71 [27][28]
Week 4 +45.5 ng/dL (Placebo)  ng/dL (Placebo)

Key Secondary

Endpoint

Percent Change in ] )
o -27.3% (Crinecerfont) -18.0% (Crinecerfont)
Glucocorticoid Dose [27][28]
vs. -10.3% (Placebo) vs. +5.6% (Placebo)

at Week 24/28
Patients Achieving 62.7% (Crinecerfont) Not explicitly reported 2]
Physiologic GC Dose vs. 17.5% (Placebo) in the same format

Table 4: Pharmacokinetic Properties in Humans

Parameter Value Reference

Protein Binding >99.9% [29]

Primarily by CYP3A4, to a
] lesser extent by CYP2B6, with
Metabolism ) o [29]
minor contributions from

CYP2C8 and CYP2C19.

Approximately 47.3%

o recovered in feces (2.7% as
Elimination ) [29]
unchanged drug) and 2% in

urine.
Effective Half-life Approximately 14 hours [29]
Apparent Clearance 3.5L/h [29]

Conclusion
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Crinecerfont represents a targeted therapeutic approach for the management of congenital
adrenal hyperplasia. Its discovery and development have been guided by a deep
understanding of the pathophysiology of CAH and the role of the CRF1 receptor in the HPA
axis. The synthesis of this complex small molecule has been achieved through advanced
medicinal chemistry efforts. Preclinical and clinical studies have demonstrated its efficacy in
reducing adrenal androgen levels and enabling a reduction in glucocorticoid dosage, offering a
promising new treatment paradigm for patients with CAH. This technical guide provides a
foundational resource for researchers and scientists interested in furthering the understanding
and application of Crinecerfont and other CRF1 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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